Nomegestrol

Overview

Description

Nomegestrol, also known as 19-normegestrol, is a steroidal progestin which was patented in 1975 but was never marketed . It is the parent compound of this compound acetate, which is marketed as a progestin . This compound acetate, also known as NOMAC, is used in oral contraceptives, menopausal hormone therapy, and for the treatment of gynecological disorders .

Synthesis Analysis

This compound acetate is synthesized by taking a compound 17a-hydroxylprogesterone acetate as a starting raw material, carrying out etherification addition and elimination, carrying out a hydrogenated reduction reaction to produce a this compound acetate crude product, and then, carrying out crystallization by using ethyl acetate .

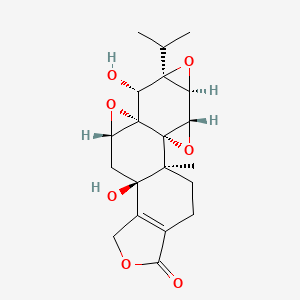

Molecular Structure Analysis

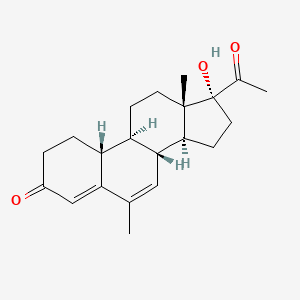

This compound has a molecular weight of 328.452 g/mol and a chemical formula of C21H28O3 . The structure of this compound is similar to progesterone .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 502.6±50.0 °C at 760 mmHg, and a melting point of 204-205ºC . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 rotatable bond .

Scientific Research Applications

Anticancer Potential

Nomegestrol acetate (NOMAC) has shown promise in cancer research. A study by (Ma et al., 2017) demonstrated that NOMAC significantly inhibited the growth of human endometrial cancer cells, RL95-2, both in vitro and in vivo. This effect was associated with the upregulation of SUFU and Wnt7a genes, indicating a potential mechanism through which NOMAC exerts its anticancer effects.

Contraceptive and Menstrual Disorder Treatment

NOMAC has been widely used in oral contraception due to its high antigonadotropic effect and selective action on progesterone receptors. Its binding affinity is specific to progesterone receptors and low for other receptors, leading to fewer side effects. This was reviewed by (Prilepskaya et al., 2015), emphasizing its contraceptive efficacy and minimal impact on blood lipid profiles and hemostasis.

Treatment of Premenstrual Dysphoric Disorder (PMDD)

A study by (Robertson et al., 2021) explored the feasibility and effectiveness of NOMAC in treating PMDD. The results indicated significant reductions in Depression, Anxiety, and Stress Scale (DASS-21) scores, suggesting its potential as a treatment option for mood symptoms in PMDD.

Impact on Menstrual Pain and Symptoms

NOMAC's effectiveness in alleviating menstrual pain and symptoms was highlighted in a randomized, placebo-controlled trial by (Fox et al., 2019). This study found significant reductions in menstrual pain scores and ibuprofen intake in women using NOMAC, compared to placebo.

Influence on Sexual Function and Depression

Research on the impact of NOMAC on sexual function and depression has shown positive results. (Gabidullina et al., 2022) reported improvements in sexual function and reductions in depression severity among women using NOMAC-containing contraceptives.

Role in Hormonal Contraception

NOMAC's role in hormonal contraception was further elucidated in a study by (Akintomide & Panicker, 2015), which reviewed its efficacy, safety, and acceptability as a combined oral contraceptive. The study highlighted its specific binding to progesterone receptors and minimal androgenic effects.

Potential Adverse Effects

While not a primary focus of this summary, it's important to note that certain studies, such as (Champagne et al., 2019) have reported potential adverse effects related to NOMAC, such as its impact on meningioma growth. This highlights the importance of continued research and monitoring of drug effects.

Safety and Hazards

Mechanism of Action

Target of Action

Nomegestrol, also known as this compound Acetate (NOMAC), is a synthetic progestogen . Its primary target is the progesterone receptor (PR) . The PR is a type of nuclear receptor that is activated by the steroid hormone progesterone. It plays a crucial role in the reproductive system, regulating ovulation, implantation, and pregnancy .

Mode of Action

This compound is a full PR agonist . It binds with strong affinity to PR in hormone-sensitive cells derived from rat, rabbit, or human . This binding triggers a series of cellular responses, including the inhibition of ovulation and changes in cervical secretion . The long elimination half-life of this compound Acetate (46 h at steady state) contributes to its high contraceptive efficacy .

Biochemical Pathways

This compound’s action primarily affects the hypothalamic-pituitary-gonadal axis . By binding to the PR, it inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing ovulation .

Pharmacokinetics

Its long half-life suggests that it has good bioavailability and stability in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of ovulation and changes in cervical secretion . It also exhibits moderate anti-androgenic activity in rats .

properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIYQJTUIACIG-YBZCJVABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@H]4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866702 | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58691-88-6 | |

| Record name | Nomegestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58691-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomegestrol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058691886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomegestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOMEGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10F89177CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)

![8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B1679757.png)

![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B1679758.png)